5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-chloro-2-butanone, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Cyclopropyl-2-methyl-pyrazol-3-yl methanol
- 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the chlorine atom at specific positions on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications[8][8].
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyl-1-methylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
WFPNUEKWKNNXHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)Cl |
Origin of Product |
United States |
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